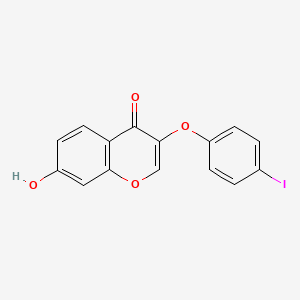
7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one
Descripción general
Descripción
“7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one” is a chemical compound with the molecular formula C16H11IO4 . It is also known as XAP044 .
Synthesis Analysis
The compound was identified via a high throughput screening effort . It is the first mGlu7-selective antagonist that binds within the Venus Flytrap Domain (VFTD) close to the binding site of the orthosteric agonist L-glutamate .Molecular Structure Analysis
The compound has a molecular weight of 394.164 . It does not act via the seven-transmembrane region but rather via a binding pocket localized in mGlu7’s extracellular Venus flytrap domain, a region generally known for orthosteric agonist binding .Aplicaciones Científicas De Investigación
Neuropharmacology: Modulation of mGlu7 Receptor
XAP044 is a potent, selective, and reversible antagonist of the mGlu7 receptor . This receptor subtype is involved in synaptic transmission and is implicated in various neurological disorders. By inhibiting mGlu7, XAP044 can help to elucidate the receptor’s role in conditions such as anxiety, depression, and schizophrenia, potentially leading to new therapeutic approaches.
Blood-Brain Barrier Permeability Studies
Due to its ability to cross the blood-brain barrier, XAP044 serves as a valuable tool in studying the pharmacokinetics of neuroactive compounds . Its permeability allows researchers to investigate the dynamics of drug delivery to the central nervous system and optimize therapeutic strategies for brain-related ailments.
Psychiatric Disorder Research
XAP044 displays antidepressant and anxiolytic-like properties in preclinical models . This makes it a significant compound for studying the pathophysiology of psychiatric disorders and for screening potential treatments that target the mGlu7 receptor.
Synaptic Plasticity and Memory Formation
The compound selectively blocks long-term potentiation (LTP) in the lateral amygdala . LTP is a process that strengthens synapses and is considered a cellular mechanism underlying learning and memory. XAP044’s effect on LTP provides insights into memory formation and the potential for addressing memory-related disorders.
Chemical Synthesis and Drug Design
XAP044’s structure includes a chromenone backbone, which is a key feature in many pharmaceuticals . Its synthesis and functionalization can lead to the development of new drugs with improved efficacy and safety profiles.
Molecular Docking and Drug-Receptor Interaction Studies
The mode of action of XAP044 involves preventing the closure of the Venus flytrap agonist binding domain . This unique interaction can be studied through molecular docking simulations, providing valuable information for the design of receptor-specific drugs.
Comparative Pharmacology
XAP044 has shown weak binding affinity towards mGlu5 and mGlu8 receptors . This allows for comparative studies to understand the subtle differences between receptor subtypes, which is crucial for the development of selective receptor modulators.
Neurochemical Research
As an antagonist of the mGlu7 receptor, XAP044 can be used to study the role of glutamate, the primary excitatory neurotransmitter in the brain . This research can contribute to a better understanding of neurochemical processes and the development of treatments for glutamate-related disorders.
Mecanismo De Acción
XAP044, also known as 7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one, is a potent and selective antagonist of the metabotropic glutamate receptor 7 (mGluR 7) .
Target of Action
The primary target of XAP044 is the metabotropic glutamate receptor 7 (mGluR 7) . This receptor plays a crucial role in the regulation of neurotransmission in the mammalian central nervous system .
Mode of Action
XAP044 acts as a potent and selective antagonist of mGluR 7 . It inhibits long-term potentiation in the amygdala .
Biochemical Pathways
XAP044 affects the biochemical pathways associated with stress and anxiety . By inhibiting mGluR 7, it can modulate synaptic transmission, thereby influencing the responses associated with stress and anxiety .
Pharmacokinetics
It is known that xap044 isbrain-penetrant , suggesting it can cross the blood-brain barrier, which is crucial for its activity in the central nervous system.
Result of Action
The inhibition of mGluR 7 by XAP044 results in the reduction of stress and anxiety-related behaviors in animal models . It also inhibits long-term potentiation in the amygdala .
Safety and Hazards
Direcciones Futuras
The compound has demonstrated good brain exposure and wide spectrum anti-stress and antidepressant- and anxiolytic-like efficacy in rodent behavioral paradigms . The metabotropic glutamate receptors, including mGlu7, are attractive therapeutic targets for a range of psychiatric and neurological disorders . Therefore, the continued development of mGlu7 modulators, including “7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one”, holds promise for future therapeutic applications .
Propiedades
IUPAC Name |
7-hydroxy-3-(4-iodophenoxy)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9IO4/c16-9-1-4-11(5-2-9)20-14-8-19-13-7-10(17)3-6-12(13)15(14)18/h1-8,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZKJJYWINSUMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9IO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does XAP044 interact with its target and what are the downstream effects?
A: XAP044 is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGlu7). Unlike other mGlu7 antagonists, XAP044 binds to a unique site within the extracellular Venus flytrap domain (VFTD) rather than the transmembrane domain. [, , ] This binding prevents the closure of the VFTD, effectively blocking the binding of the endogenous agonist glutamate. [] Consequently, XAP044 inhibits the downstream signaling pathways of mGlu7, including the modulation of glutamatergic and GABAergic neurotransmission. []
Q2: What is the impact of structural modifications on XAP044's activity?
A: Research suggests that modifications to the XAP044 structure can significantly impact its potency and selectivity for mGlu7. [] Further investigations into structure-activity relationships are crucial for optimizing XAP044 derivatives with enhanced therapeutic potential.
Q3: What are the in vitro and in vivo effects of XAP044?
A: In vitro studies have demonstrated that XAP044 effectively inhibits long-term potentiation (LTP) in the lateral amygdala of wild-type mice, an effect absent in mGlu7-deficient mice, confirming its mGlu7-dependent mechanism of action. [, ]
Q4: What is known about the pharmacokinetics of XAP044?
A: While detailed pharmacokinetic studies are limited, research indicates that XAP044 demonstrates good brain exposure following systemic administration. [] This suggests that XAP044 can effectively cross the blood-brain barrier, a crucial factor for its potential therapeutic application in neurological and psychiatric disorders.
Q5: What are the implications of XAP044's unique binding site for drug discovery?
A: The discovery of XAP044's unique binding site within the VFTD of mGlu7 offers a novel avenue for drug development. [, , ] Targeting this previously unexplored binding pocket could lead to the development of a new class of mGlu7 antagonists with potentially improved selectivity and therapeutic profiles. Furthermore, as the three-dimensional structure of the mGlu7 VFTD is known, computer-assisted drug design can be readily employed to optimize the development of novel mGlu7 antagonists targeting this site. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



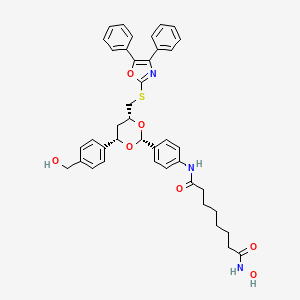
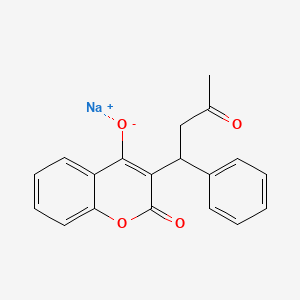

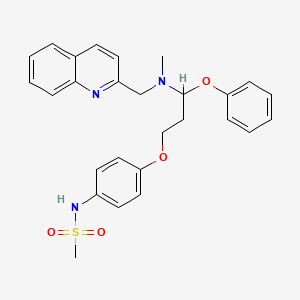
![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B1684156.png)

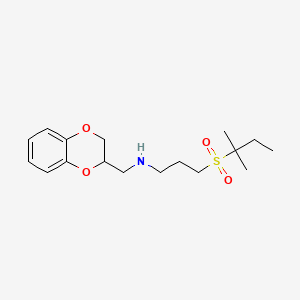
![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aS,12aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1684161.png)
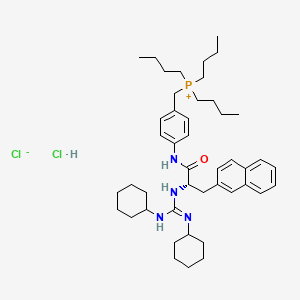
![3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one](/img/structure/B1684164.png)

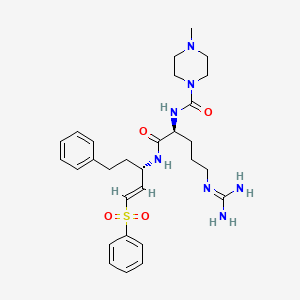
![(2R)-3-[(4a,6,8,12a,12b-pentahydroxy-3-methyl-1,7,12-trioxo-5,6-dihydro-4H-benzo[a]anthracen-6a-yl)sulfanyl]-2-acetamidopropanoic acid](/img/structure/B1684169.png)
![(E)-N-[(18Z)-6-(2-amino-2-oxoethyl)-12-benzyl-9-(1-hydroxyethyl)-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-[2-[(E)-pent-1-enyl]phenyl]prop-2-enamide](/img/structure/B1684171.png)